molecular formula C17H21NO3 B14149964 3-(2-Pentyl-4-phenyl-1,3-oxazol-5-YL)propanoic acid CAS No. 89150-39-0

3-(2-Pentyl-4-phenyl-1,3-oxazol-5-YL)propanoic acid

Cat. No.: B14149964
CAS No.: 89150-39-0
M. Wt: 287.35 g/mol
InChI Key: GNBSIPXHYGSMOG-UHFFFAOYSA-N
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Description

3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a pentyl and a phenyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pentyl-4-phenyl-1,3-oxazole with propanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The phenyl and pentyl groups can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with a similar oxazole structure.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The combination of the pentyl and phenyl groups with the oxazole ring enhances its potential for diverse applications in various fields .

Properties

CAS No.

89150-39-0

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-(2-pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C17H21NO3/c1-2-3-5-10-15-18-17(13-8-6-4-7-9-13)14(21-15)11-12-16(19)20/h4,6-9H,2-3,5,10-12H2,1H3,(H,19,20)

InChI Key

GNBSIPXHYGSMOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=C(O1)CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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